1-(4-Methylphenyl)-5-phenylpyrimidine-4(1H)-thione
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Overview
Description
1-(4-Methylphenyl)-5-phenylpyrimidine-4(1H)-thione is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by a pyrimidine ring substituted with a 4-methylphenyl group at the 1-position and a phenyl group at the 5-position, with a thione group at the 4-position. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-5-phenylpyrimidine-4(1H)-thione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 4-methylbenzaldehyde with benzyl cyanide in the presence of a base such as sodium ethoxide can lead to the formation of the desired pyrimidine derivative. The reaction typically requires refluxing in ethanol for several hours to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)-5-phenylpyrimidine-4(1H)-thione undergoes various types of chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
1-(4-Methylphenyl)-5-phenylpyrimidine-4(1H)-thione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-5-phenylpyrimidine-4(1H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylphenyl)-5-phenylpyrimidine-2(1H)-thione: Similar structure but with the thione group at the 2-position.
1-(4-Methylphenyl)-5-phenylpyrimidine-4(1H)-one: Similar structure but with a ketone group instead of a thione group.
1-(4-Methylphenyl)-5-phenylpyrimidine-4(1H)-amine: Similar structure but with an amine group instead of a thione group.
Uniqueness
1-(4-Methylphenyl)-5-phenylpyrimidine-4(1H)-thione is unique due to the presence of the thione group at the 4-position, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
98381-60-3 |
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Molecular Formula |
C17H14N2S |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-5-phenylpyrimidine-4-thione |
InChI |
InChI=1S/C17H14N2S/c1-13-7-9-15(10-8-13)19-11-16(17(20)18-12-19)14-5-3-2-4-6-14/h2-12H,1H3 |
InChI Key |
CFURGRKGDQITKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C(=S)N=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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